Product packaging for Unithiol(Cat. No.:CAS No. 4076-02-2)

Unithiol

Cat. No.: B039975
CAS No.: 4076-02-2
M. Wt: 210.3 g/mol
InChI Key: FGGPAWQCCGEWTJ-UHFFFAOYSA-M
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Description

Unithiol, also known as sodium 2,3-dimercaptopropane-1-sulfonate (DMPS), is a water-soluble dithiol chelating agent of significant research value. Its primary mechanism of action involves the formation of stable, nontoxic complexes with various heavy and precious metals through its dual sulfhydryl (-SH) groups. This property makes it a critical tool in experimental toxicology for investigating the biodistribution, sequestration, and elimination of toxic metal ions such as mercury, lead, and arsenic. Researchers utilize this compound to probe the mechanisms of metal-induced cytotoxicity and to develop novel therapeutic strategies for metal poisoning. Beyond toxicology, its strong affinity for specific metals is leveraged in analytical chemistry for sample preparation and metal speciation studies. Furthermore, this compound serves as a foundational compound in biochemical research for protecting against oxidative stress and studying the role of thiol-disulfide exchange in cellular redox signaling. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NaO3S3 B039975 Unithiol CAS No. 4076-02-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate
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InChI

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGPAWQCCGEWTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-61-3 (parent cpd)
Record name Unithiol
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DSSTOX Substance ID

DTXSID40958410
Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name 2,3-Dimercapto-1-propanesulfonic acid sodium salt
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CAS No.

4076-02-2, 37260-06-3
Record name Unithiol
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Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Record name Sodium 2,3-dimercaptopropanesulphonate
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Record name SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE
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Synthetic Methodologies and Chemical Reactivity of Unithiol

Advanced Synthetic Pathways for Unithiol

The synthesis of this compound has evolved since its first reported preparation, with ongoing research focused on improving efficiency, yield, and environmental sustainability. smolecule.com

The foundational synthesis of this compound was first described in 1956 by V. E. Petrunkin. smolecule.com This initial method laid the groundwork for subsequent advancements in the production of this important organosulfur compound. Over the years, these traditional routes have been refined to enhance purity and scalability for industrial production. smolecule.com

One common traditional synthetic pathway involves the reaction of allyl halides, such as allyl bromide, with a sulfite (B76179) source like sodium sulfite. This initial step forms the prop-2-ene-1-sulfonate intermediate. Subsequent bromination of the double bond, followed by reaction with a sulfide (B99878) source in an acidic medium, leads to the formation of the dithiol group, yielding this compound. smolecule.com

Another established method starts with 2,3-dimercaptopropanol, which is reacted with sodium sulfite under controlled basic conditions and moderate temperatures to produce this compound. smolecule.com Industrial-scale synthesis often employs large reactors and includes rigorous purification steps to ensure the high purity of the final product. smolecule.com

The table below summarizes the key aspects of these traditional synthesis routes.

Starting MaterialKey ReagentsIntermediateFinal Product
Allyl Halide (e.g., Allyl Bromide)Sodium Sulfite, Bromine, Sodium SulfideProp-2-ene-1-sulfonateThis compound
2,3-DimercaptopropanolSodium Sulfite-This compound

In line with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes, research has explored more sustainable methods for synthesizing chemical compounds. mdpi.com While specific studies on the green synthesis of this compound itself are limited, the application of these techniques to the synthesis of related organosulfur compounds and complexes suggests potential pathways for more environmentally friendly this compound production.

Microwave-assisted synthesis is another green chemistry technique that can significantly accelerate chemical reactions. nih.govresearchgate.net By directly heating the reactants, microwaves can lead to rapid and uniform heating, often resulting in higher yields and shorter reaction times. nih.gov This method has been widely used in the synthesis of various organic compounds, including those containing oxygen and sulfur. researchgate.net A microwave-assisted approach has been developed for the synthesis of sulfonamides directly from sulfonic acids, demonstrating the utility of this technology in forming sulfur-containing functional groups. organic-chemistry.org Although a specific protocol for the microwave-assisted synthesis of this compound has not been detailed in the available literature, the successful application of this method to related compounds suggests it as a promising area for future research to develop a more efficient and environmentally friendly synthesis of this compound.

Enzyme-mediated and biologically inspired synthesis routes offer a highly specific and environmentally benign alternative to traditional chemical synthesis. While the direct enzymatic synthesis of this compound has not been reported, biocatalysis is a growing field in organic chemistry. nih.gov The biosynthesis of some organosulfur compounds, such as the oxidation of thiols to sulfonic acids, occurs in nature and provides a basis for developing biocatalytic systems. researchgate.net Future research may explore the use of engineered enzymes or biomimetic catalysts to facilitate the key bond-forming steps in this compound synthesis, potentially leading to a more sustainable and efficient production method.

Novel and "Green" Synthesis Approaches for this compound Complexes

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is primarily dictated by its two thiol (-SH) groups and the sulfonic acid (-SO3H) group. nbinno.com These functional groups are responsible for its potent chelating ability and its involvement in various chemical reactions.

The most prominent aspect of this compound's chemical reactivity is its function as a chelating agent. patsnap.com The two adjacent thiol groups have a high affinity for heavy metal ions, forming stable, water-soluble complexes. patsnap.com This chelation reaction is the basis for its use in treating heavy metal poisoning. mhmedical.compatsnap.com The sulfonic acid group enhances the water solubility of both this compound and its metal complexes, facilitating their excretion from the body. mhmedical.com

This compound can undergo oxidation reactions, particularly at the thiol groups. In biological systems, it is rapidly metabolized to form disulfide derivatives. mhmedical.com These can include cyclic polymeric disulfides. mhmedical.com The formation of these oxidized metabolites is a key aspect of its in vivo behavior. nih.gov

The thiol groups of this compound can also participate in other nucleophilic reactions, although this aspect of its chemistry is less explored than its chelation properties. Derivatization of the thiol groups can be used for analytical purposes, for example, by reacting them with specific reagents to create derivatives that are more easily detected by techniques like high-performance liquid chromatography (HPLC). nih.gov While the synthesis of esters and amides from carboxylic acids is a common organic reaction, specific studies on the formation of this compound esters or amides from its sulfonic acid group are not widely reported in the available literature. nih.govrsc.orgfishersci.co.ukorganic-chemistry.org

Recent research has also explored the ability of this compound to act as an inhibitor of metallo-β-lactamases, enzymes that confer antibiotic resistance to certain bacteria. mdpi.com This inhibitory activity is also linked to its ability to interact with metal ions, in this case, the zinc ions in the active site of the enzyme. mdpi.com

The table below summarizes the key chemical reactions and derivatizations of this compound.

Reaction TypeReactant/PartnerProductSignificance
ChelationHeavy Metal Ions (e.g., Mercury, Arsenic)This compound-Metal ComplexBasis for its use as a heavy metal antidote
OxidationOxidizing Agents/Biological SystemsDisulfide Derivatives (e.g., cyclic disulfides)Metabolic fate in vivo
Enzyme InhibitionMetallo-β-lactamasesThis compound-Enzyme ComplexPotential for overcoming antibiotic resistance

Chelation Reactions and Metal Complex Formation

This compound (2,3-dimercapto-1-propanesulfonic acid) is a chelating agent whose efficacy is rooted in its chemical structure. nbinno.com The molecule contains two thiol (-SH) groups, which have a high affinity for binding with heavy metal ions. patsnap.comnbinno.com This dithiol configuration allows this compound to form strong covalent bonds with metals such as mercury, arsenic, lead, and bismuth, creating stable complexes known as chelates. patsnap.commhmedical.com The process of chelation effectively sequesters the toxic metal ions, neutralizing their harmful biological activity. nbinno.compatsnap.com The sulfonic acid group present in this compound's structure is a key feature that distinguishes it from other chelating agents like dimercaprol (B125519). nbinno.com

The formation of a metal complex with a chelating agent like this compound is governed by specific stoichiometric ratios, which influence the stability and effectiveness of the resulting compound. As a dithiol, this compound possesses two sulfur atoms that act as binding sites for metal ions, allowing for the formation of stable heterocyclic rings. The precise metal-to-ligand stoichiometry is crucial for the development of effective metal complexes. Metal ions can serve as centers for building precise three-dimensional structures with varied coordination geometries. For instance, iron (Fe(III)) and cobalt (Co(III)) can form bis-ligand complexes, while nickel (Ni(II)), palladium (Pd(II)), and zinc (Zn(II)) may form complexes with a 1:1 metal-to-ligand ratio. nih.gov The specific stoichiometry of this compound with different heavy metals dictates the structure and stability of the resulting chelate.

A critical property of the complexes formed between this compound and heavy metals is their high water solubility. patsnap.com This characteristic is primarily attributed to the sulfonic acid moiety in the this compound molecule. nbinno.com The enhanced water solubility of the this compound-metal chelates facilitates their excretion from the body, primarily through renal pathways. nbinno.compatsnap.com This is a significant advantage over less soluble chelating agents, as it promotes the efficient removal of toxic metals. nbinno.com The water-soluble nature of the complexes is essential for reducing the burden of heavy metals in vital organs. patsnap.com

This compound is effective because it forms stable and non-toxic complexes with heavy metal ions. nbinno.compatsnap.com The strong covalent bonds between the thiol groups and the metal create a durable chelate, which prevents the metal from interacting with biological molecules and causing harm. patsnap.com By sequestering the metal, this compound neutralizes its toxic effects. nbinno.compatsnap.com The resulting complex is not only stable but is also significantly less toxic than the free metal ion, allowing for its safe transport and elimination from the body. nih.gov

Table 1: Properties of this compound-Metal Complex Formation

Property Description Supporting Metals
Chelation Mechanism Formation of covalent bonds via two thiol (-SH) groups. Mercury (Hg), Arsenic (As), Lead (Pb), Bismuth (Bi) patsnap.commhmedical.com
Water Solubility High, due to the presence of a sulfonic acid group. nbinno.com General property for all metal complexes nbinno.compatsnap.com
Complex Stability Forms stable heterocyclic rings with metal ions. General property for all metal complexes nbinno.compatsnap.com
Toxicity of Chelate The resulting chelate is non-toxic, neutralizing the metal's harmful effects. patsnap.com General property for all metal complexes patsnap.comnih.gov

Redox Reactions and Disulfide Formation

The thiol groups of this compound are subject to redox reactions, particularly oxidation, which leads to the formation of disulfide bonds. libretexts.orglibretexts.org This is a significant aspect of its metabolism and chemical reactivity.

In biological systems, this compound is extensively metabolized through oxidation. nih.gov This process involves the conversion of its free thiol groups into disulfide bonds. libretexts.orglibretexts.org A significant portion of an administered dose of this compound is transformed into various disulfide products. mhmedical.comaneskey.com Research has shown that these metabolites include cyclic polymeric disulfides, such as dimeric and trimeric forms of this compound. nih.gov The oxidation of thiols to disulfides can be catalyzed by various oxidants and enzymes. rsc.orgchemrxiv.orgorganic-chemistry.org This conversion to disulfide forms is a key metabolic pathway for this compound. nih.gov

The formation of disulfide bonds from this compound is a reversible process. nih.gov Disulfides can be reduced back to their corresponding thiols through thiol-disulfide exchange reactions. libretexts.orglibretexts.org Strong reducing agents can facilitate this conversion. For instance, dithiothreitol (B142953) (DTT) is a well-known reagent used to reduce disulfide bonds in proteins and other molecules. wikipedia.orgnih.gov Studies have demonstrated that disulfide metabolites of this compound can be converted back to the parent compound upon treatment with reducing agents like sodium borohydride (B1222165) or dithiothreitol. nih.gov This reversibility is a fundamental aspect of thiol-disulfide chemistry. nih.gov

Table 2: Redox Reactions of this compound

Reaction Description Key Features
Oxidation The two thiol (-SH) groups of this compound are oxidized to form a disulfide bond (-S-S-). Can form cyclic dimeric and trimeric disulfides. nih.gov This is a major metabolic pathway. nih.gov
Reduction The disulfide bond is cleaved, regenerating the two free thiol groups. Reversible process. nih.gov Can be achieved using reducing agents like Dithiothreitol (DTT). nih.govwikipedia.org

Interaction with Biological Molecules

The biological activity of this compound (2,3-dimercaptopropane-1-sulfonate) is fundamentally linked to its chemical structure, particularly its two thiol (-SH) groups. These groups dictate its interactions with various biological molecules, from metal ions to complex proteins.

Chelation of Heavy Metal Ions

Interaction with Proteins and Enzymes

This compound interacts with several proteins and enzymes, either directly or as a consequence of its metal-chelating properties.

Plasma Proteins: In circulation, this compound is extensively bound to plasma proteins, predominantly albumin. mhmedical.comaneskey.com Studies have shown that a significant portion of this compound in plasma is bound to albumin via a mixed disulfide linkage. nih.gov This protein binding may serve as a reservoir for the compound in the bloodstream. nih.gov

Metallo-β-Lactamases (MBLs): Recent research has identified this compound as an inhibitor of metallo-β-lactamases (MBLs), such as NDM-1 and VIM-2. mdpi.comnih.gov These bacterial enzymes contain zinc ions in their active sites and are responsible for conferring resistance to β-lactam antibiotics. mdpi.comnih.gov this compound acts as a competitive inhibitor of these enzymes. mdpi.comnih.govresearchgate.net Its inhibitory mechanism is highly specific; rather than simply stripping the zinc ions like a general chelator such as EDTA, this compound binds directly and tightly within the enzyme's active site. mdpi.com The interaction involves one of its thiol groups displacing a catalytic hydroxide (B78521) anion between the zinc cations, while the sulfate (B86663) group forms both a coordination bond with a zinc ion and hydrogen bonds with positively charged amino acid residues (e.g., lysine). mdpi.comnih.govresearchgate.net This binding blocks the enzyme's ability to hydrolyze antibiotics. mdpi.com

Table 1: Inhibition of Metallo-β-Lactamases by this compound
EnzymeInhibition TypeInhibition Constant (Kᵢ)Reference
NDM-1Competitive16.7 µM mdpi.comnih.govresearchgate.net
VIM-2Inhibition DemonstratedNot Quantified mdpi.comnih.gov

Multidrug Resistance Protein 2 (Mrp2): The elimination of this compound-metal complexes is facilitated by transport proteins. The renal excretion of these chelates appears to be mediated, at least in part, by the multidrug resistance protein 2 (Mrp2), an ATP-binding cassette transporter. mhmedical.comaneskey.comnih.gov In vitro studies have provided direct evidence that this compound-mercury conjugates are substrates for Mrp2, supporting its role in the active transport and elimination of these complexes from the body. nih.govoup.com

Interaction with DNA

Direct binding of this compound to DNA has not been established as a primary mechanism of its action. However, its role as a thiol-containing compound and a metal chelator provides an indirect protective effect on DNA. By sequestering redox-active heavy metals, this compound prevents the generation of free radicals that can cause oxidative damage to DNA and other cellular components. mdpi.com Furthermore, the broader class of sulfhydryl compounds is known to offer protection to DNA from radiation-induced damage by scavenging hydroxyl radicals and repairing DNA radicals. nih.govnih.gov This protective capacity is influenced by the electrostatic interaction between the thiol and the DNA molecule. nih.gov

Table 2: Summary of this compound's Interactions with Biological Molecules
Biological MoleculeType of InteractionOutcome
Heavy Metal Ions (e.g., Hg²⁺, As³⁺)ChelationFormation of stable, water-soluble complexes, leading to detoxification and excretion. patsnap.compatsnap.com
Metallo-β-Lactamases (NDM-1, VIM-2)Competitive InhibitionBlocks the active site of the enzyme, restoring the efficacy of β-lactam antibiotics. mdpi.comnih.gov
Plasma AlbuminProtein Binding (Disulfide Linkage)Forms a circulating reservoir of the compound. mhmedical.comnih.gov
Multidrug Resistance Protein 2 (Mrp2)Substrate TransportFacilitates the renal elimination of this compound-metal complexes. nih.govoup.com
DNAIndirect ProtectionPrevents metal-induced oxidative damage and scavenges free radicals. mdpi.comnih.gov

Molecular Mechanisms of Action of Unithiol

Enzyme Inhibition Mechanisms

Inhibition of Metallo-β-Lactamases (MBLs)

Metallo-β-Lactamases (MBLs) are a class of bacterial enzymes that confer resistance to β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. wikipedia.orgnih.gov Unithiol has been identified as a potent inhibitor of these enzymes, particularly the New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2). wikipedia.orgwikipedia.org

Studies have demonstrated that this compound acts as a competitive inhibitor of MBLs. For instance, in the hydrolysis of meropenem (B701) by recombinant MBL NDM-1, this compound exhibits competitive inhibition kinetics. wikipedia.orgwikipedia.org The inhibition constant (KI) for this compound against recombinant NDM-1 in meropenem hydrolysis has been determined to be 16.7 ± 1.2 µM. wikipedia.orgwikipedia.org This KI value is notably lower than that of L-captopril (202.0 µM), another known MBL inhibitor, indicating this compound's higher potency. wikipedia.orgwikipedia.org

Table 1: Inhibition Constants (KI) of this compound and Reference Inhibitors against MBL NDM-1 (Meropenem Hydrolysis)

CompoundKI (µM)Mechanism
This compound16.7 ± 1.2Competitive Inhibition
D-captopril7.9ACE inhibitor
L-captopril202.0ACE inhibitor

The inhibitory effect of this compound against MBLs is significantly linked to its ability to form coordination bonds with the zinc ions present in the enzyme's active site. wikipedia.orgwikipedia.org MBLs typically contain one or two zinc ions (Zn1 and Zn2) in their active sites, which are crucial for their catalytic activity. fishersci.canih.gov this compound's thiol group is positioned between these zinc cations, occupying the same space as the catalytic hydroxide (B78521) anion in the enzyme-substrate complex. wikipedia.orgwikipedia.org This interaction effectively displaces the catalytic hydroxide, preventing the hydrolysis of β-lactam antibiotics. uni.lu Experimental evidence suggests that this compound preferentially binds to the active site of NDM-1, forming specific contacts with the protein globule, rather than simply chelating zinc ions in solution. wikipedia.org

Beyond direct zinc coordination, this compound also interacts with specific amino acid residues within the active sites of MBLs. wikipedia.orgwikipedia.org For example, in the NDM-1–this compound complex, the sulfate (B86663) group of this compound forms both a coordination bond with a zinc cation and hydrogen bonds with positively charged residues, such as lysine (B10760008) (Lys211 in NDM-1) or arginine (Arg205 in VIM-2). wikipedia.orgwikipedia.org These interactions are critical for the proper orientation of the inhibitor within the active site, contributing to its efficient inhibitory activity. wikipedia.orgwikipedia.org In the enzyme-inhibitor complex, Lys211 interacts with the sulfate of this compound, similar to its hydrogen bond formation with the carboxylate of meropenem in the enzyme-substrate complex. wikipedia.org Additionally, the carboxylate of Asp124, which forms a coordination bond with a Zn2+ cation in the enzyme-substrate complex, undergoes a breakage of this bond in the enzyme-inhibitor complex, leading to the formation of a novel coordination bond between the Zn2+ cation and an oxygen atom of this compound's sulfate group. wikipedia.org

This compound has demonstrated significant inhibitory activity against native MBLs produced by multidrug-resistant Gram-negative bacterial strains, including carbapenem-resistant Klebsiella pneumoniae (producing NDM-1) and Pseudomonas aeruginosa (producing VIM-2). wikipedia.orgwikipedia.org Phenotypic tests, such as disk diffusion and broth microdilution methods, have shown that this compound inhibits these MBLs, leading to a decrease in the minimum inhibitory concentrations (MICs) of carbapenems when used in combination. wikipedia.org This synergistic inhibitory activity suggests that this compound can be utilized in complex therapy alongside existing β-lactam antibiotics to combat carbapenem (B1253116) resistance in clinical strains. wikipedia.orgwikipedia.org

Table 2: Impact of this compound on Carbapenem Susceptibility in MBL-Producing Bacteria

Bacterial StrainMBL TypeCarbapenem TestedObserved Effect with this compound
K. pneumoniae strain 410NDM-1Meropenem, Imipenem (B608078)Decreased MICs, Synergistic Inhibition wikipedia.org
P. aeruginosa strain 730P/17VIM-2Doripenem, ErtapenemDecreased MICs, Synergistic Inhibition wikipedia.org

Potential Inhibition of Other Metalloproteins and Enzymes

Beyond MBLs, this compound's chelating properties suggest its potential to inhibit other metalloproteins and enzymes that rely on metal ions for their function. wikipedia.orguni.lu As a potent chelating agent, this compound forms stable, water-soluble complexes with various heavy metal ions, including mercury, arsenic, and lead. wikipedia.orguni.luchesci.com This ability to bind metal ions can lead to the inhibition of metalloenzymes, which are enzymes that require metal ions for their catalytic or structural integrity. mdpi.comsemanticscholar.org

One notable class of metalloenzymes that this compound, as a thiol-containing compound, can inhibit are matrix metalloproteinases (MMPs). mdpi.commims.com MMPs are zinc-dependent neutral endopeptidases involved in the breakdown of connective tissue, and their dysregulation is implicated in various pathological conditions. mims.com The mechanism of inhibition often involves the thiol groups binding to the metal ions in the enzyme's active site, thereby blocking or deforming it. uni.lusemanticscholar.org While this compound's primary application is in heavy metal detoxification, its broader inhibitory potential against other metalloenzymes, particularly those involved in disease pathogenesis, remains an area of ongoing research.

Antioxidant Mechanisms and Oxidative Stress Modulation

This compound's chemical structure, characterized by its two thiol (-SH) groups, contributes to its role in antioxidant mechanisms and the modulation of oxidative stress. uni.lu Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense systems. Excessive ROS can damage cellular macromolecules like lipids, proteins, and DNA.

The thiol groups in this compound are a source of sulfhydryl-containing antioxidants. These groups can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage. Furthermore, the ability of this compound to chelate heavy metals is indirectly linked to its antioxidant properties. Heavy metals can induce oxidative stress by increasing ROS production and decreasing the activity of endogenous antioxidant enzymes. By binding to and facilitating the excretion of these toxic metals, this compound can reduce metal-induced oxidative stress, thereby indirectly modulating the cellular redox balance. chesci.com

While the general antioxidant capacity of thiol compounds is well-established, specific detailed research findings on this compound's direct modulation of key antioxidant pathways, such as the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway or the direct enhancement of enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx), are less extensively documented in the provided search results. However, the presence of its thiol groups inherently positions this compound as a compound capable of contributing to the cellular antioxidant defense system.

Free Radical Scavenging Properties

This compound's molecular structure, particularly the presence of its dithiol groups, confers upon it significant free radical scavenging capabilities. Research indicates that this compound can directly act as a scavenger of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), and inhibit lipid peroxidation nih.gov. In in vitro experiments, this compound has demonstrated the ability to scavenge O₂⁻ nih.gov. Furthermore, studies in mercury-poisoned rats have shown that this compound administration provided protection against mercury-induced lipid peroxidation in the liver nih.gov. This protective effect highlights its role in mitigating oxidative damage by neutralizing harmful free radicals.

Modulation of Endogenous Antioxidant Systems

Beyond its direct scavenging activities, this compound has been observed to modulate the activity of endogenous antioxidant enzymes, thereby enhancing the body's natural defense mechanisms against oxidative stress. In experimental models of acute pancreatitis in rats, preliminary administration of sulfhydryl (SH)-compounds, including this compound, led to an increase in the activity of key antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) researchgate.net. These enzymes are crucial components of the cellular antioxidant machinery, working cooperatively to detoxify reactive oxygen species and maintain cellular redox homeostasis nih.gov.

The observed increase in the activity of these enzymes following this compound administration suggests that it can bolster the endogenous antioxidant system, enabling cells to more effectively counteract oxidative insults.

Table 1: Effect of this compound on Endogenous Antioxidant Enzyme Activities in Rats with Experimental Acute Pancreatitis

EnzymeEffect of this compound Administration (compared to control)Reference
Superoxide DismutaseIncreased activity researchgate.net
CatalaseIncreased activity researchgate.net
Glutathione PeroxidaseIncreased activity researchgate.net

Interactions with Redox-Active Metals

A prominent molecular mechanism of this compound involves its strong affinity for and interaction with various metal ions, particularly redox-active metals. The thiol groups of this compound enable it to form stable coordination bonds with heavy metals such as mercury (Hg²⁺), arsenic (As³⁺), and lead (Pb²⁺) wikipedia.orghandwiki.orgfishersci.seguidetopharmacology.orgmetabolomicsworkbench.orgpatsnap.com. This chelation process forms water-soluble complexes that are readily excreted from the body, thereby reducing the metal burden in vital organs and tissues and neutralizing their toxic effects wikipedia.orghandwiki.orgpatsnap.com. Notably, this compound's interaction with heavy metals is specific enough to prevent the displacement of essential minerals in the body, helping to maintain the balance of necessary elements while removing toxic ones handwiki.org.

Beyond direct heavy metal chelation, this compound has demonstrated a significant interaction with zinc ions in the context of metallo-β-lactamases (MBLs). This compound acts as a competitive inhibitor of MBLs, such as NDM-1 and VIM-2, which are enzymes produced by carbapenem-resistant bacteria that confer antibiotic resistance fishersci.semdpi.com. Its inhibitory effect stems from its ability to form coordination bonds with the zinc ions located within the enzyme's active site mdpi.com. By binding to these catalytic zinc ions, this compound displaces the catalytic hydroxide anion, thereby preventing the hydrolysis of β-lactam antibiotics like meropenem and restoring their antibacterial efficacy mdpi.com. This highlights this compound's capacity to interact with specific redox-active metal centers in enzyme systems, leading to therapeutically relevant outcomes.

Pharmacokinetic and Pharmacodynamic Research of Unithiol

Absorption and Bioavailability Studies

Unithiol can be administered orally and parenterally, with its absorption and bioavailability varying significantly depending on the route of administration and other influencing factors.

Oral bioavailability of this compound in humans has been reported with some variability across studies. In volunteers given 3 x 100 mg capsules of this compound, the drug was detected in blood between 0.5 and 4 hours after ingestion. wikipedia.orgguidechem.comfishersci.nl Studies have indicated an oral bioavailability of approximately 50% easychem.orgfishersci.cawikipedia.org, with some reports specifying a range of 39% (ranging from 19% to 62%) in male volunteers. wikipedia.orgguidechem.comfishersci.nlnih.gov Another source suggests an oral bioavailability of approximately 40%. chembase.cn

A significant factor influencing this compound's oral absorption is its rapid and extensive metabolism to disulfide forms, which are generally not considered effective chelators. wikipedia.orgguidechem.comfishersci.nlnih.gov After intravenous administration, only about 12% of the unaltered drug was detected in blood after 15 minutes, with the majority rapidly transforming into disulfide forms (>80% within 15 minutes). wikipedia.orgguidechem.comfishersci.nlnih.gov Only a small fraction (0.9%) of unaltered this compound remains in plasma. nih.gov

The oral route, while convenient, is associated with a slower onset time and generally lower bioavailability compared to injectable forms. Due to the approximately 40% oral bioavailability, some researchers have suggested that current oral dosing regimens might be inadequate and could benefit from an increase. chembase.cn

The effectiveness of water-soluble thiol chelators like this compound is notably higher when they can access metals in the blood and kidneys before significant tissue distribution occurs. chembase.cn Animal studies have demonstrated that if this compound is administered within 5 days of exposure (prior to extensive mercury distribution), it is effective in reducing total body mercury and mercury content in all organs. This efficacy is likely due to the drug's ability to access mercury still circulating in the blood. chembase.cn Conversely, if administration is delayed beyond 5 days, this compound's effectiveness is primarily limited to reducing blood and kidney mercury levels, showing no significant impact on mercury content in other crucial target organs such as the brain and liver. chembase.cn

Table 1: Summary of this compound Oral Bioavailability Data
Study ContextOral Bioavailability (%)Detection in Blood (hours)Key ObservationCitation
General Human Data~50%Not specifiedApproximate overall oral bioavailability easychem.orgfishersci.cawikipedia.org
4 Male Volunteers (3x 100 mg capsules)39% (range 19–62%)0.5-4 hoursDrug detected within this window; rapid metabolism to disulfide forms wikipedia.orgguidechem.comfishersci.nlnih.gov
General Human Data~40%Not specifiedSuggests potential for increased oral dosing regimens chembase.cn

Following oral administration, this compound reaches peak blood concentrations at specific time points. For a single oral dose of 300 mg, a maximum plasma concentration (Cmax) of 11.9 µM was observed, with the time to maximum concentration (Tmax) occurring at approximately 3.7 hours. wikipedia.orgnih.gov In a more recent phase 1 clinical trial involving healthy Kenyan adults, a maximum oral dose of 1500 mg resulted in a Cmax of 14.7 μg/mL and a Tmax of 2.9 hours. The drug was generally detected in blood within 0.5 to 4 hours after ingestion, with maximum concentrations typically observed around 4 hours. wikipedia.orgguidechem.comfishersci.nl

Table 2: this compound Peak Blood Concentration Dynamics (Oral Administration)
Dose (Oral)Cmax (Maximum Concentration)Tmax (Time to Max Concentration)Citation
300 mg (single dose)11.9 µM3.7 hours wikipedia.orgnih.gov
1500 mg (single dose)14.7 μg/mL2.9 hours
3 x 100 mg capsulesNot specified4 hours (maximum concentrations seen) wikipedia.orgguidechem.comfishersci.nl

Distribution Research

The distribution of this compound within the body is a critical aspect of its pharmacokinetics, influencing its ability to reach target sites and exert its chelating effects.

This compound is extensively bound to plasma proteins, with albumin being the primary binding protein. wikipedia.orgeasychem.orgfishersci.cawikipedia.org Disulfide metabolites of this compound are largely confined to the plasma, suggesting a strong affinity for plasma protein binding. wikipedia.orgguidechem.comfishersci.nl A study involving three healthy adults who received a single oral dose of this compound found that at 5 hours post-administration, 62.5% of the total plasma this compound was protein-bound. wikipedia.orgguidechem.comfishersci.nl Of this protein-bound fraction, the majority (84%) was identified as a this compound-albumin complex, believed to be formed via disulfide linkage. wikipedia.orgguidechem.comfishersci.nl The remaining non-protein bound drug consisted predominantly of this compound disulfides (36.6%) and a small amount of unaltered this compound (0.9%). wikipedia.orgguidechem.comfishersci.nl It is important to note that only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Table 3: this compound Plasma Protein Binding Data
Time PointTotal Plasma this compound Protein Bound (%)Form of Protein Bound this compoundNon-Protein Bound Drug CompositionCitation
5 hours (after single oral dose)62.5%84% as this compound-albumin complex (via disulfide linkage)36.6% this compound disulfides, 0.9% unaltered this compound wikipedia.orgguidechem.comfishersci.nl
GeneralMajority (>60%)Mainly albumin-boundPredominantly disulfide form (>30%), remainder unbound parent drug (<1%) wikipedia.org

This compound and its primary metabolites are largely distributed within the extracellular space. A significant limitation of this compound, similar to succimer, is its inability to effectively penetrate various target tissues, including the brain, muscle, and thyroid. chembase.cn This restricted cellular penetration is attributed to the lack of necessary membrane transporters, such as the Organic Anion Transporter 1 (OAT1) found in renal tubules, which would facilitate its entry into these cells. chembase.cn

Consequently, water-soluble thiol chelators like this compound are most effective when they can interact with heavy metals in the bloodstream and kidneys before the metals become extensively distributed into tissues. chembase.cn If this compound administration is delayed beyond approximately 5 days after exposure, its efficacy in reducing mercury content in organs beyond the blood and kidneys is significantly diminished. chembase.cn Data from animal studies suggest that the primary effect of these thiol chelators is the reduction of mercury stores within the kidneys. chembase.cn

Despite its limited tissue penetration, this compound and/or its in vivo biotransformation products form complexes with various inorganic and organic metal compounds, leading to increased excretion of the metal in the urine and a decrease in its concentration in several organs, particularly the kidneys. easychem.orgfishersci.ca The renal elimination of these metal chelates is thought to be partly mediated by the multidrug resistance protein 2 (Mrp2). easychem.orgfishersci.ca

Table 4: this compound Tissue Distribution and Cellular Penetration Findings
Aspect of DistributionFindingImplicationCitation
Primary Distribution AreaMainly extracellular spaceLimited intracellular access for parent drug
Tissue Penetration (Brain, Muscle, Thyroid)Generally unable to penetrateLack of necessary membrane transporters (e.g., OAT1) chembase.cn
Efficacy TimingMost effective when administered prior to extensive tissue distribution (e.g., within 5 days for mercury)Optimal for chelating metals in blood and kidneys before deep tissue sequestration chembase.cn
Effect on Organ Metal Content (Delayed Admin.)Only effective in reducing blood and kidney mercury; no significant effect on other target organs (e.g., brain, liver) if delayed beyond 5 daysHighlights the importance of early intervention for systemic metal burden chembase.cn
Volume of Distribution (IV)Varied from 2.7 to 15.4 L/kg (among five healthy volunteers)Indicates variability in how widely the drug distributes in the body wikipedia.orgfishersci.nl

A critical aspect of this compound's distribution is its interaction with the blood-brain barrier (BBB). Research consistently indicates that this compound, being a water-soluble thiol chelator, is generally unable to cross the blood-brain barrier. chembase.cn This impermeability is a significant characteristic, particularly when considering its use in heavy metal poisoning. Unlike dimercaprol (B125519) (BAL), this compound does not redistribute mercury to the brain, which is a notable advantage in preventing or mitigating central nervous system toxicity. easychem.orgfishersci.ca

The blood-brain barrier is a highly selective physiological barrier composed of endothelial cells, pericytes, astrocytes, and neurons, forming the neurovascular unit. Its primary function is to regulate the exchange of substances between the bloodstream and the central nervous system, thereby protecting the brain from harmful compounds. The restrictive permeability of the BBB means that many therapeutic molecules, including water-soluble chelators like this compound, face significant challenges in reaching their intended targets within the central nervous system.

Table 5: this compound Blood-Brain Barrier Permeability Findings
AspectFindingImplicationCitation
BBB PermeabilityGenerally unable to cross the blood-brain barrierLimits direct chelation of metals within the brain chembase.cn
Mercury RedistributionDoes not redistribute mercury to the brain (unlike BAL)Beneficial in preventing increased CNS mercury burden easychem.orgfishersci.ca
Underlying MechanismLack of necessary membrane transporters for cellular penetration across the BBBThe water-soluble nature of this compound hinders passive diffusion across lipid-rich BBB membranes chembase.cn

Metabolism and Biotransformation

This compound undergoes rapid and extensive metabolic processes within the body, primarily involving its conversion into disulfide forms. This biotransformation significantly impacts its circulating forms and subsequent elimination.

Rapid Conversion to Disulfide Forms

Upon absorption, this compound is rapidly and extensively metabolized into disulfide forms nih.govresearchgate.netcellmolbiol.orgbenchchem.comwellcomeopenresearch.org. Following intravenous administration, over 80% of this compound is transformed into disulfide forms within 15 minutes nih.govbenchchem.comresearchgate.net. Studies in volunteers receiving intravenous this compound demonstrated that only 12% of the unaltered drug was detectable in the blood after 15 minutes nih.govwellcomeopenresearch.orgnih.gov. In some instances, as little as 0.9% of the unaltered drug remained in plasma benchchem.com.

The absorbed this compound undergoes rapid and extensive metabolism to disulfide forms researchgate.net. For instance, 24 hours after oral administration, the area under the blood concentration-time curve (AUC) for unaltered this compound was 3.9, significantly lower than 143 for altered this compound researchgate.net. The altered, disulfide forms of this compound are primarily confined to the plasma, suggesting a high degree of plasma protein binding nih.govresearchgate.netwellcomeopenresearch.org. A study in healthy adults who received a single oral dose of this compound revealed that at 5 hours post-administration, 62.5% of the total plasma this compound was protein-bound nih.govwellcomeopenresearch.org. Of this protein-bound fraction, 84% was identified as a this compound-albumin complex, formed via a disulfide linkage nih.govresearchgate.net. The remaining non-protein bound drug consisted of this compound disulfides (36.6%) and a minor fraction of unaltered this compound (0.9%) nih.govwellcomeopenresearch.org. The rapid formation of stable 8-membered cyclic dimeric and 12-membered cyclic trimeric disulfides of this compound indicates the involvement of oxidation-reduction reactions, which can occur through both spontaneous and enzymatic mechanisms nih.gov.

Identification of Metabolites (e.g., Cyclic Polymeric this compound Disulfides, Mixed Disulfides)

The biotransformation of this compound results in the formation of several distinct metabolites. The predominant metabolites found in urine include cyclic polymeric this compound disulfides (97%), this compound-cysteine mixed disulfide (2.5%), and acyclic this compound disulfide (0.5%) nih.govresearchgate.netwellcomeopenresearch.orgresearchgate.net. The cyclic polymeric disulfides themselves exist in major (91.5%) and minor (5.5%) forms researchgate.netresearchgate.net. Research suggests that acyclic forms may serve as intermediates that subsequently oxidize into cyclic forms nih.gov.

It has been observed that this compound-albumin mixed disulfide and other nonprotein this compound disulfides may act as reservoirs, potentially prolonging the heavy metal mobilizing activity of this compound in vivo researchgate.net. Importantly, these disulfide metabolites are generally not considered to possess the same chelating activity as the parent drug benchchem.comwellcomeopenresearch.org. The altered this compound can be converted back to its unaltered form by treatment with reducing agents like dithiothreitol (B142953), confirming its disulfide nature researchgate.netnih.govresearchgate.net.

Elimination and Excretion Pathways

The elimination of this compound and its metabolites from the body primarily occurs via renal excretion. Studies have also investigated the role of biliary excretion and determined the half-life of the compound and its total forms.

Renal Excretion of Unaltered this compound and Metabolites

This compound and its metabolites are predominantly eliminated from the body through the kidneys researchgate.netbenchchem.comwellcomeopenresearch.orgmhmedical.compillbuys.compatsnap.comtandfonline.com. More than 80% of an intravenously administered dose is excreted in the urine mhmedical.com. Specifically, approximately 10% of the total this compound dose is found in the urine as the unaltered parent drug nih.govbenchchem.comwellcomeopenresearch.orgnih.govmhmedical.com. The majority, ranging from 74% to 90%, is excreted as disulfide metabolites nih.govresearchgate.netbenchchem.comwellcomeopenresearch.orgnih.govmhmedical.com. For instance, 96 hours after administration, 12% of the total this compound detected in the urine was the parent drug (representing 10% of the administered dose), while 88% was excreted as disulfide metabolites (accounting for 74% of the administered dose) researchgate.netnih.gov. The renal elimination of metal chelates formed by this compound appears to be partly mediated by the multidrug resistance protein 2 (Mrp2) mhmedical.com. This compound has also been shown to increase the urinary excretion of certain cations, including copper and zinc mhmedical.compillbuys.com, and notably, mercury tandfonline.com.

Biliary Excretion Studies

While renal excretion is the primary pathway, some studies have explored biliary excretion. Intramuscular administration of this compound in rats significantly increased both the biliary and urinary excretion of 203Hg bocsci.com. This suggests that this compound, after entering various tissues, captures and binds to heavy metal ions, forming soluble complexes that can be excreted through either urine or feces bocsci.com. Furthermore, in rat models, the corrective use of this compound has been observed to accelerate the elimination time of bromosulfalein (B1667931) in the bile termedia.pl. In some investigations, a significant portion of radioactivity was eliminated by both renal and hepatic excretion within 24 hours annualreviews.org.

Elimination Half-Life Determinations

The elimination half-life of this compound varies depending on whether the parent drug or total this compound (including its disulfide metabolites) is considered. The elimination half-life of the parent (unaltered) this compound following intravenous administration is approximately 1.8 hours nih.govresearchgate.netbenchchem.comwellcomeopenresearch.orgresearchgate.netnih.gov. In contrast, the elimination half-life for total this compound, which encompasses all circulating forms including its disulfide metabolites, is considerably longer, ranging from approximately 9.1 hours to 20 hours following intravenous administration nih.govresearchgate.netbenchchem.comresearchgate.netnih.govmhmedical.com. For intramuscular injection, the half-life of the parent drug is reported to be 1-2 hours pillbuys.com. The extended half-life observed for total this compound suggests that the this compound-albumin disulfide complex is stable, and this compound is released from it slowly researchgate.net.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue (Intravenous Administration)Value (Oral Administration)Source
Elimination Half-Life (Parent Drug)1.8 hoursNot specified nih.govresearchgate.netbenchchem.comwellcomeopenresearch.orgresearchgate.netnih.gov
Elimination Half-Life (Total this compound)9.1 - 20 hours18.4 hours (oral dose 1500mg) nih.govresearchgate.netbenchchem.comresearchgate.netnih.govmhmedical.com
Cmax (Total this compound)Not specified11.9 µM (300 mg oral) nih.govbenchchem.com
Tmax (Total this compound)Not specified3.7 hours (oral) nih.govbenchchem.commhmedical.com
AUC (Total this compound)148 µM hoursNot specified nih.gov

Table 2: Distribution of this compound Metabolites in Urine

Metabolite TypePercentage of Total Urinary this compoundSource
Cyclic Polymeric this compound Disulfides97% nih.govresearchgate.netwellcomeopenresearch.orgresearchgate.net
This compound-Cysteine Mixed Disulfide2.5% nih.govresearchgate.netwellcomeopenresearch.orgresearchgate.net
Acyclic this compound Disulfide0.5% nih.govresearchgate.netwellcomeopenresearch.orgresearchgate.net
Unaltered this compound (Parent Drug)10% nih.govbenchchem.comwellcomeopenresearch.orgnih.govmhmedical.com
Total Disulfide Metabolites74% - 90% nih.govresearchgate.netbenchchem.comwellcomeopenresearch.orgnih.govmhmedical.com

Pharmacodynamic Research

The core pharmacodynamic action of this compound stems from its chemical structure, which contains multiple thiol (-SH) groups. These groups possess a high affinity for heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), arsenic (As³⁺), and cadmium patsnap.compatsnap.combocsci.combenchchem.com. Upon administration, this compound forms stable, water-soluble complexes with these metal ions through strong covalent bonds, effectively neutralizing their toxic effects patsnap.compatsnap.combenchchem.com. This chelation process is crucial as it prevents the metals from further interacting with biological molecules and causing cellular damage patsnap.com. A notable characteristic of this compound is its ability to penetrate cellular membranes, allowing it to access and chelate heavy metals that may have accumulated within intracellular compartments, which is particularly beneficial in cases of chronic poisoning patsnap.com.

Metal Excretion Kinetics in Biological Fluids

This compound's primary mechanism for facilitating metal removal involves enhancing their excretion from the body, predominantly via the renal pathway patsnap.compatsnap.combenchchem.commhmedical.comdoctorlib.org. The water-soluble metal-chelate complexes formed by this compound are readily eliminated through the kidneys patsnap.combenchchem.com.

Research indicates that this compound undergoes rapid and extensive metabolism to disulfide forms within the body. More than 80% of an intravenous dose of this compound is excreted in the urine. Of this, approximately 10% is eliminated as unaltered this compound, while the remaining approximately 90% consists of transformed products, primarily cyclic DMPS sulfides mhmedical.comnih.govbrainkart.com. The elimination half-life for the parent this compound drug is approximately 1.8 hours, whereas the elimination half-life for total this compound (including its transformation products) is considerably longer, around 20 hours mhmedical.comnih.govbrainkart.com. When administered orally, this compound exhibits an approximate bioavailability of 50%, with peak blood concentrations typically occurring around 3.7 hours post-administration mhmedical.combrainkart.com.

This compound has been shown to significantly increase the urinary excretion of various heavy metals in humans, including mercury, arsenic, and lead mhmedical.comdoctorlib.orgbrainkart.comsmolecule.com. While it also increases the urinary excretion of essential trace elements like copper and zinc, this effect is generally not considered clinically significant during standard treatment courses mhmedical.com. Furthermore, studies in experimental animals have demonstrated that this compound contributes to a reduction in tissue levels of mercury, arsenic, and lead mhmedical.comsmolecule.com. The renal elimination of these metal chelates is partly mediated by the multidrug resistance protein 2 (Mrp2) mhmedical.com. An important distinction of this compound compared to other chelating agents like dimercaprol (BAL) is that it does not cause the redistribution of mercury to the brain mhmedical.comdoctorlib.orgsmolecule.comwikipedia.org.

Table 1: this compound Excretion and Pharmacokinetic Parameters

ParameterValueReference
Primary Excretion RouteRenal (Urine) patsnap.compatsnap.combenchchem.commhmedical.comdoctorlib.org
Total this compound Excreted in Urine (IV dose)>80% mhmedical.comnih.govbrainkart.com
Unaltered this compound in Urine (IV dose)~10% mhmedical.comnih.gov
Transformed Products in Urine (IV dose)~90% (predominantly cyclic DMPS sulfides) mhmedical.comnih.gov
Elimination Half-life (Parent Drug)1.8 hours nih.gov
Elimination Half-life (Total this compound)~20 hours mhmedical.comnih.govbrainkart.com
Oral Bioavailability~50% mhmedical.combrainkart.com
Time to Peak Blood Concentration (Oral)~3.7 hours mhmedical.combrainkart.com

Relationship between this compound Exposure and Biological Markers

This compound's influence on biological markers is intrinsically linked to its capacity to chelate metals and facilitate the restoration of enzyme systems compromised by toxic metal exposure benchchem.com.

In the context of specific toxicant exposure, research has explored the impact of this compound on biomarkers. For instance, in studies involving lewisite exposure, this compound (2,3-dimercapto-1-propanesulfonate) was shown to significantly alter the excretion profile of chlorovinyl arsonous acid (CVAA), which serves as a key biomarker for lewisite exposure. A single administration of this compound resulted in a more active excretion of CVAA during the initial two days following injection, in comparison to scenarios without antidotal therapy armyacademy.ro. Urine has been identified as a preferred biological matrix for the determination of lewisite biomarkers due to this excretion pattern armyacademy.ro.

Beyond direct metal excretion, this compound contributes to the recovery of enzyme systems whose functions have been impaired by the presence of metal poisons benchchem.com. This suggests that markers indicative of the activity and integrity of these enzyme systems could serve as biological indicators of this compound's therapeutic effect. For example, lead exposure is known to induce hepatotoxicity, leading to changes in serum levels of hepatic enzymes such as Gamma-glutamyl transferase (GGT) nih.gov. Elevated GGT levels are observed in individuals exposed to lead. While the direct reduction of GGT levels solely due to this compound exposure is not explicitly detailed, its established role in lead removal implies an indirect beneficial influence on such biological markers of organ function and toxicity nih.gov.

Toxicological and Safety Research of Unithiol

Mechanisms of Adverse Effects

Adverse effects associated with Unithiol can range from common, mild reactions to rare, severe manifestations.

This compound is primarily eliminated via renal excretion, with over 80% of an intravenous dose excreted in the urine, 10% as unaltered this compound, and 90% as transformed products, mainly cyclic DMPS sulfides. mhmedical.com The renal elimination of metal chelates formed by this compound appears to be partly mediated by the multidrug resistance protein 2 (Mrp2). mhmedical.com

While this compound is not considered nephrotoxic, caution is warranted in administering it to patients with severe renal insufficiency due to its predominant renal elimination route. mhmedical.comnih.gov In such cases, this compound has been supported as an adjunct to high-flux hemodialysis or hemodiafiltration for patients with anuric renal failure caused by mercury salts and bismuth. mhmedical.com Reports of renal impairment, though rare, have been noted, and patients with pre-existing kidney conditions should use this compound with caution and under close medical supervision. patsnap.compatsnap.com Regular monitoring of kidney function is advised, especially in vulnerable populations such as the elderly or those with compromised renal health, as the excretion of metal complexes can place additional strain on renal function. patsnap.com

Allergic dermatologic reactions, such as exanthems and urticaria (hives), are among the most commonly reported adverse effects of this compound. mhmedical.comnih.gov These reactions are typically self-limited, reversible upon discontinuation of the medication, and are usually mild in severity with minor and short-term impact. mhmedical.comnih.gov The likelihood of these reactions may increase with subsequent doses. nih.gov

More severe allergic reactions, including erythema multiforme and Stevens-Johnson syndrome, have been reported in isolated cases, though these are considered extremely rare given this compound's decades of clinical use and administration to many thousands of people. mhmedical.comnih.gov Two cases of anaphylaxis and 21 cases of 'hypersensitivity' have been noted in Periodic Safety Update Reports. nih.gov Caution is also suggested for individuals with allergic asthma due to a potential risk of exacerbation, with 6 reports of 'asthma' associated with this compound use. nih.gov

Rapid intravenous administration of this compound has been associated with vasodilation and transient hypotension. mhmedical.comnih.gov To mitigate this, intravenous injections of this compound should be administered slowly, typically over a 15- to 20-minute interval. mhmedical.com In one pharmacokinetic study, two out of five participants experienced transient, asymptomatic falls in systolic blood pressure of 20 mmHg, without changes in heart rate or diastolic blood pressure. nih.govwellcomeopenresearch.org this compound is not considered cardiotoxic and has not been associated with clinically significant cardiac arrhythmias. nih.govwellcomeopenresearch.org

Impact on Essential Mineral Balance

This compound, as a chelating agent, can interact with various metal ions, including essential minerals.

This compound increases the urinary excretion of essential minerals such as copper and zinc. mhmedical.comjodrugs.comresearchgate.net In a study involving 11 subjects, intravenous administration of this compound (3 mg/kg) led to a significant increase in the urinary excretion of several trace elements. researchgate.netnih.gov

Table 1: Fold Increase in Urinary Excretion of Essential Minerals After this compound Administration researchgate.netnih.gov

MineralFold Increase in Urinary Excretion (Range)
Copper2 to 119
Selenium3 to 43.8
Zinc1.6 to 44
Magnesium1.75 to 42.7

The excretion of manganese, chromium, cobalt, aluminum, and molybdenum remained unchanged in this study. researchgate.netnih.gov this compound has also been shown to increase urinary copper excretion in patients with Wilson's disease. jodrugs.commicrotraceminerals.com

Despite this compound's effect on increasing the urinary excretion of copper and zinc, this effect is generally not anticipated to be clinically significant during standard courses of treatment. mhmedical.com Published and post-marketing data, including Periodic Safety Update Reports, have not borne out a widespread issue of clinically significant mineral deficiency. nih.govwellcomeopenresearch.org Only a single case of 'non-serious decreased electrolytes' has been identified in these reports, and no published reports of clinically significant mineral deficiency were found. nih.gov

However, prolonged use of this compound may lead to mineral imbalance, particularly low levels of zinc and copper. jodrugs.com Therefore, if this compound is used, especially in pregnant patients, monitoring of mineral balance (particularly zinc and copper) is recommended to avoid deficiency of essential trace elements. jodrugs.com

Special Populations and Conditions in Toxicological Research

Renal and Hepatic Impairment

Research into this compound's impact on renal and hepatic function presents a nuanced perspective. While some studies indicate that this compound is not inherently nephrotoxic or hepatotoxic, other findings suggest the need for careful monitoring, particularly in individuals with pre-existing conditions wikipedia.org.

Regarding renal function, this compound undergoes renal elimination, with approximately 10% of the total dose excreted in an unaltered form and 74% as disulfide metabolites wikipedia.org. Despite its renal excretion, this compound has generally been considered non-nephrotoxic wikipedia.org. However, the process of excreting metal complexes formed with this compound through the kidneys can potentially impose additional strain on renal function. Consequently, renal toxicity has been identified as a potential concern, particularly in patients with pre-existing kidney conditions. Therefore, regular monitoring of kidney function is deemed crucial during this compound treatment, especially for vulnerable populations or those with compromised renal health.

For hepatic function, this compound is also generally regarded as non-hepatotoxic wikipedia.org. Nevertheless, observations have included elevated liver enzymes in some patients, which may suggest liver stress or damage. Animal studies involving high doses of this compound have provided further insights into its hepatic effects. For instance, intravenous administration of 75 mg/kg twice daily to beagles resulted in reduced iron content in the liver. Caution is advised when this compound is administered to patients with severe liver dysfunction, as this condition can influence the drug's metabolism and excretion. Regular monitoring of liver function tests is recommended, particularly for individuals with pre-existing liver conditions.

The following table summarizes key findings from animal toxicity studies related to high doses of this compound and their observed effects on hepatic function:

Animal ModelDose and AdministrationDurationObserved Effects on OrgansSource
Rats150 mg/kg orally, 5 times/week63 weeksNo observable effects wikipedia.org
Beagles45 mg/kg orally6 monthsNo observable effects wikipedia.org
Beagles75 mg/kg intravenously, twice dailyNot specifiedReduced iron content in liver and spleen
Rabbits500 mg/kg orally, twice daily6-10 daysNo clinical events or changes in blood parameters

Pregnancy and Lactation

The safety of this compound during pregnancy and lactation is an area where comprehensive understanding is still developing. Due to the potential for effects on fetal development and lactation, pregnant or breastfeeding women are generally advised to use this compound only when absolutely necessary and under strict medical supervision.

Clinical trials involving this compound commonly include exclusion criteria for subjects who are pregnant or lactating wikipedia.org. Despite this compound's relatively short half-life, which suggests a low likelihood of the drug being detectable in the circulation during pregnancy if exposure is limited, protocols are in place for instances where pregnancy might occur during a trial. In such cases, the pregnant participant would be followed up until term, and the baby would undergo examination by a pediatrician at six weeks following birth, with any congenital anomaly or birth defect reported as a serious event.

Advanced Therapeutic and Diagnostic Applications Research of Unithiol

Heavy Metal Detoxification Research

Research indicates that Unithiol is effective in reducing tissue levels of mercury, arsenic, and lead in experimental animal models, and it has been shown to increase the excretion of these metals in humans mhmedical.com. It has demonstrated efficacy in binding and removing toxic heavy metals, including lead, mercury, arsenic, and cadmium, from biological systems bocsci.com.

Mercury Poisoning

This compound is utilized in the context of mercury poisoning, encompassing both inorganic and organic mercury compounds drugfuture.com. Studies have shown that this compound leads to increased urinary excretion of mercury and, to a lesser extent, a reduction in blood and total body mercury levels tandfonline.comhenryspiller.orgtandfonline.com. Animal studies suggest that this compound can decrease mercury content across various organs when administered within a day of exposure tandfonline.com. Furthermore, in humans with chronic occupational exposure to mercury, this compound has been observed to significantly enhance urinary mercury excretion nih.gov.

Acute Exposure Models: In animal models, this compound has demonstrated the ability to prevent or diminish the acute toxic effects of inorganic mercury salts when administered promptly after exposure, typically within minutes to a few hours mhmedical.comnih.gov. Prompt intervention with this compound can avert the lethal outcomes associated with inorganic mercury salt poisoning nih.gov. The effectiveness of this compound in acute mercury intoxication is highly time-dependent, with efficacy decreasing as the time interval between metal exposure and the initiation of chelation therapy increases nih.govresearchgate.net. For instance, a study in a rat model of mercuric chloride intoxication showed that initiating this compound treatment 6 hours post-exposure reduced mortality to 6%, whereas a delay to 24 hours resulted in a 33% mortality rate nih.gov.

A notable characteristic of this compound, distinguishing it from British Anti-Lewisite (BAL), is its reported inability to redistribute mercury to the brain mhmedical.comnih.govnih.gov. However, it is important to note that this compound, similar to succimer, generally lacks the capacity to directly remove mercury from critical target organs such as the brain and liver due to limited tissue penetration tandfonline.comhenryspiller.org. Current research suggests that no chelating agent directly affects inorganic mercury concentrations in the brain tandfonline.com.

Arsenic Poisoning

This compound is employed in the treatment of arsenic intoxication mhmedical.comevitachem.compatsnap.combenchchem.com. Reports indicate complete recovery, without renal or neurological complications, in patients with potentially lethal acute arsenic poisoning treated with this compound drugfuture.com. In cases of chronic arsenic toxicity, studies have documented increased urinary arsenic excretion and some improvement in clinical symptoms following this compound administration drugfuture.com. Animal experiments have confirmed that prompt treatment with this compound can avert the lethal effects of inorganic arsenic. The efficacy of chelation therapy is maximized when initiated rapidly (within minutes to hours) after arsenic exposure, with effectiveness diminishing as treatment is delayed nih.govresearchgate.net.

Lead Poisoning

This compound is a recognized chelating agent for the treatment of lead intoxication mhmedical.comevitachem.compatsnap.combenchchem.com. A study involving 12 children demonstrated that this compound reduced blood lead concentrations and increased the urinary excretion of lead, as well as copper and zinc drugfuture.com. This compound forms stable complexes with lead ions (Pb²⁺), which aids in their elimination from the body patsnap.com.

Cadmium Toxicity

Research indicates that this compound is capable of binding to and facilitating the removal of cadmium from the body bocsci.com. In vitro studies have suggested that this compound is more effective than D-penicillamine and N-acetyl-DL-penicillamine in removing Cd²⁺ from cultured cadmium-containing epithelial cells srce.hr.

In mouse models, an immediate intravenous injection of this compound proved effective in increasing urinary cadmium excretion and reducing cadmium levels in the liver and kidneys. However, the efficacy was significantly reduced if treatment was delayed by as little as half an hour, with no observable effect when treatment was delayed by six hours or more srce.hr. Despite these findings, the practical utility of chelation therapy with this compound in cadmium poisoning is considered limited, and further research is necessary to fully ascertain its potential to reduce cadmium toxicity through immediate intravenous treatment srce.hr. Cadmium is known to bind strongly to metallothionein (B12644479) and accumulates in the liver and kidneys, and this compound is capable of entering the intracellular space ijpsonline.comijpsonline.com.

Summary of this compound's Efficacy in Heavy Metal Detoxification

Heavy MetalKey Research Findings
Mercury Reduces tissue levels in animals; increases urinary excretion in humans. Effective in acute exposure when prompt. Limited effect on brain mercury due to poor tissue penetration, but does not redistribute mercury to the brain. mhmedical.comtandfonline.comhenryspiller.orgtandfonline.comnih.gov
Arsenic Averts acute toxic effects in animal models; leads to complete recovery in some human acute cases. Increases urinary excretion and improves clinical symptoms in chronic cases. Efficacy is time-dependent. mhmedical.comdrugfuture.comnih.govresearchgate.net
Lead Reduces blood concentrations and increases urinary excretion in children. Forms stable complexes for elimination. mhmedical.compatsnap.comdrugfuture.com
Cadmium Effective in binding and removing cadmium from the body. In vitro studies show higher efficacy than some other chelators. Immediate intravenous treatment in mice showed positive effects on excretion and organ levels, but efficacy sharply declines with delay. bocsci.comsrce.hr

Bismuth and Polonium-210 Poisoning

This compound has shown utility in the treatment of poisoning by bismuth compounds. Animal studies and some case reports suggest its effectiveness in this regard wikipedia.org. In cases of bismuth intoxication, this compound can induce a modest increase in renal elimination of bismuth and aids in its removal through hemodialysis americanelements.comnih.gov. For instance, in one patient, this compound was observed to increase urinary bismuth clearance and the quantity of bismuth removed via hemodialysis americanelements.com.

Cobalt Toxicity (e.g., Arthroplastic Cobalt Toxicity)

Information regarding the specific role of this compound in treating cobalt toxicity, including cases of arthroplastic cobalt toxicity, was not found in the reviewed literature.

Modulation of Liver Function in Metal Intoxication

This compound has demonstrated a modulatory effect on liver function in the context of metal intoxication. Studies in animal models, specifically involving poisoning by copper and zinc salts, have shown that the use of this compound significantly reduces the toxic impact of these metal ions fishersci.ieamericanelements.com. This reduction in toxicity is associated with an improvement in liver function during the post-traumatic recovery period fishersci.ieamericanelements.com.

Antimicrobial Research

Recent research highlights a novel application for this compound in antimicrobial strategies, specifically its repurposing as a competitive inhibitor of metallo-β-lactamases (MBLs) wikiwand.comnih.govwikidoc.orguni.luwikipedia.org. MBLs are a significant class of enzymes that confer resistance to β-lactam antibiotics, including carbapenems, in various Gram-negative bacteria wikiwand.com.

Inhibition of Metallo-β-Lactamases (MBLs) for Antibiotic Resistance Management

This compound functions as a competitive inhibitor of MBLs, particularly against carbapenemases such as New Delhi Metallo-β-lactamase-1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) wikiwand.comnih.govwikidoc.orguni.luwikipedia.org. Its mechanism of action involves binding to the zinc ions present in the active sites of MBLs, thereby displacing the catalytic hydroxide (B78521) and preventing the hydrolysis of antibiotics wikiwand.comnih.govwikidoc.org. Kinetic analysis indicates that this compound exhibits a strong inhibitory effect; for instance, its inhibition constant (KI) for the competitive inhibition of meropenem (B701) hydrolysis by recombinant NDM-1 is 16.7 µM wikiwand.comnih.govwikidoc.org. This KI value is notably lower than that reported for l-captopril, another known inhibitor of angiotensin-converting enzyme wikiwand.comnih.govwikidoc.org.

Table 1: Inhibition of Meropenem Hydrolysis by Recombinant NDM-1

InhibitorKI (µM)
This compound16.7
l-CaptoprilHigher (Order of magnitude) wikiwand.comnih.govwikidoc.org
Synergistic Effects with β-Lactam Antibiotics

This compound demonstrates potential for use in combination therapy with established β-lactam antibiotics wikiwand.comnih.govwikidoc.org. By inhibiting MBLs, this compound prevents these enzymes from inactivating β-lactam antibiotics, thereby allowing the antibiotics to reach and act upon their bacterial targets, such as penicillin-binding proteins wikiwand.comnih.gov. In vitro studies have shown that this compound enhances the effectiveness of carbapenems against bacterial strains that produce MBLs, including Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its promise in combination regimens for resistant infections. The combined application of this compound with meropenem and imipenem (B608078) has been observed to impact multidrug-resistant (MDR) Gram-negative bacteria that produce NDM-1 and VIM-2 carbapenemases.

In Vitro and In Vivo Studies on Carbapenem-Resistant Strains

Both in vitro and in vivo studies have investigated this compound's inhibitory activity against carbapenem-resistant bacterial strains. Disk diffusion and broth microdilution methods have confirmed that this compound effectively inhibits native MBLs, specifically NDM-1 and VIM-2, produced by carbapenem-resistant strains of K. pneumoniae and P. aeruginosa wikiwand.comnih.govwikidoc.org. Crucially, this compound has been shown to inhibit carbapenemases not only in vitro but also in vivo wikiwand.comnih.govwikidoc.org. In murine infection models, this compound (at a minimum inhibitory concentration of 6.3 mg/mL) has been found to suppress the growth of MBL-producing bacteria and exhibit synergistic effects when combined with carbapenems.

Research Methodologies and Analytical Techniques for Unithiol Studies

Chromatographic Methods (e.g., HPLC-MS) for Concentration Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are crucial for determining Unithiol concentrations in various matrices and for studying its metabolism. HPLC-MS has been utilized to measure plasma concentrations of this compound in pharmacokinetic studies, providing data on its absorption, distribution, and elimination researchgate.net. For instance, plasma concentrations of this compound were measured using HPLC-MS in a Phase 1 clinical trial assessing its use for snakebite envenoming researchgate.net.

HPLC-MS has also been applied to investigate the oxidation products of this compound with hydrogen peroxide, identifying reference peaks for the initial substance and its reaction products researchgate.net. In toxicology, fast anion exchange HPLC-ICP-MS has been developed for clinical laboratories to determine arsenic species in human urine, including changes after this compound (DMPS) administration. This method showed that after DMPS treatment, total arsenic concentration significantly increases, with methylarsonate (B1206947) (MMA(V)) and arsenite (As(III)) predominantly found in urine samples nih.gov.

Spectroscopic Techniques (e.g., XANES) for Complex Characterization

Spectroscopic techniques are vital for characterizing this compound's interactions, particularly its complexation with metal ions. X-ray Absorption Near Edge Structure (XANES) spectroscopy, which provides information on the oxidation state of metal ions and the complexes they form within a biological sample, is a promising tool for toxicology and medical research nih.govacademie-sciences.fr. While direct studies of this compound using XANES are less commonly detailed in general searches, XANES has been used to characterize tungsten-Unithiol complexes, providing insights into their composition and structure osti.govresearchgate.net. Other spectral studies, such as Fourier-transform infrared (FTIR), electronic, and proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, are generally employed for the characterization of ligands and their metal complexes, which would be relevant for this compound's chelating interactions nih.govrasayanjournal.co.in.

In Vitro Assays for Enzyme Inhibition and Chelation Studies

In vitro assays are extensively used to investigate this compound's enzyme inhibition and chelation capabilities. This compound's ability to chelate heavy metals, such as lead, mercury, and arsenic, by forming stable, water-soluble complexes through its thiol groups, is a fundamental aspect studied using in vitro methods evitachem.combenchchem.com. These assays confirm that this compound binds to the active sites of metal ions, thereby preventing their interaction with biological molecules that could lead to toxicity evitachem.com.

In the context of antimicrobial resistance, in vitro studies have demonstrated this compound's competitive inhibitory activity against metallo-β-lactamases (MBLs), including NDM-1 and VIM-2, which are enzymes responsible for bacterial resistance to β-lactam antibiotics benchchem.commdpi.comresearchgate.net. Kinetic analyses, often performed using spectrophotometers, measure the inhibition constants (KI) of this compound against these enzymes mdpi.comresearchgate.net. For example, this compound acts as a competitive inhibitor of meropenem (B701) hydrolysis by recombinant MBL NDM-1 with a KI of 16.7 µM mdpi.comresearchgate.net. Assays comparing this compound's inhibition potency in the presence and absence of zinc ions also help elucidate its binding mechanism, indicating a significantly higher binding constant to the enzyme than to zinc cations in solution mdpi.com.

Molecular Modeling and Simulation Techniques (e.g., QM/MM)

Molecular modeling and simulation techniques, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are employed to understand the detailed molecular mechanisms of this compound's interactions. QM/MM approaches combine the accuracy of quantum mechanical calculations for reactive regions with the speed of molecular mechanics for the surrounding environment, enabling the study of chemical processes in complex systems like proteins wikipedia.orgmpg.de.

In studies involving this compound's inhibition of MBLs, QM/MM modeling has been used to obtain full-atom 3D structures of this compound complexes with enzymes like NDM-1 and VIM-2 mdpi.comresearchgate.netnih.gov. These simulations reveal that the thiol group of this compound positions itself between zinc cations in the enzyme's active site, occupying the same location as the catalytic hydroxide (B78521) anion in the enzyme-substrate complex mdpi.comresearchgate.netnih.gov. Furthermore, the sulfate (B86663) group of this compound can form coordination bonds with a zinc cation and hydrogen bonds with positively charged residues (e.g., lysine (B10760008) or arginine), which are crucial for the proper orientation of antibiotics mdpi.comresearchgate.net. QM/MM calculations have also provided insights into how this compound binding affects the distance between zinc cations in the active site of MBLs, demonstrating that it does not perturb the active site of NDM-1 but can increase the distance in VIM-2 mdpi.com.

Animal Models in Pharmacokinetic, Pharmacodynamic, and Toxicity Research

Animal models are indispensable for pharmacokinetic (PK), pharmacodynamic (PD), and toxicity research of this compound, providing insights into its in vivo behavior before human trials. PK studies in animals help define parameters such as absorption, distribution, metabolism, and excretion (ADME) europa.eu. For this compound, animal studies have shown its protective effects against mercury and arsenic toxicity and its ability to increase their excretion brainkart.commhmedical.com.

PD studies in animal models address the mode of action of this compound and its interaction with target molecules. For instance, in vivo experiments in small animal models have demonstrated this compound's ability to prevent local tissue damage and mortality caused by certain viper species, specifically by inhibiting zinc-dependent snake venom metalloproteinases (SVMPs) nih.govresearchgate.netfrontiersin.org. Toxicity research in animal models helps assess the safety profile of this compound at various doses. For example, studies in rats and beagles have indicated that high doses of this compound can be tolerated, with specific observations on effects like anemia or changes in organ iron content at very high intravenous doses nih.govwellcomeopenresearch.org.

Clinical Trial Design and Implementation (e.g., Phase I Dose-Escalation Studies)

Clinical trials are essential for evaluating this compound's safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. Phase I dose-escalation studies are typically the first step in human trials. An example is the TRUE-1 trial, an open-label, single-agent, Phase I clinical trial of repurposed this compound for snakebite envenoming researchgate.netnih.govresearchgate.net. This trial aimed to evaluate the safety of escalating doses of this compound and describe its pharmacokinetics in healthy Kenyan adults researchgate.netnih.govresearchgate.net.

The design involved dosing 64 healthy volunteers in consecutive groups with escalating single oral doses, multiple oral doses, and single intravenous doses researchgate.netnih.govresearchgate.net. Pharmacokinetic analysis in such trials defines parameters like maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (T1/2), and renal elimination researchgate.netnih.govresearchgate.net. For instance, the maximum oral dose of 1500 mg in the TRUE-1 trial was associated with a Cmax of 14.7 μg/mL, Tmax of 2.9 h, and T1/2 of 18.4 h researchgate.net.

Data from such trials inform subsequent phases, with interim pharmacokinetic and safety analyses guiding dose escalation decisions researchgate.netnih.gov. The goal is to identify doses that achieve target plasma concentrations for therapeutic effect, such as inhibiting SVMPs in snakebite envenoming nih.govwellcomeopenresearch.org.

Phenotypic and Genotypic Characterization of Bacterial Strains in Antimicrobial Research

In antimicrobial research involving this compound, phenotypic and genotypic characterization of bacterial strains is critical for understanding resistance mechanisms and the compound's efficacy. Phenotypic methods assess observable characteristics, such as bacterial susceptibility to antibiotics and the presence of carbapenemases, often using techniques like disk diffusion or broth microdilution tests mdpi.comresearchgate.net. For example, this compound's inhibitory effect against MBLs NDM-1 and VIM-2 produced by carbapenem-resistant K. pneumoniae and P. aeruginosa bacterial strains has been demonstrated using phenotypic tests mdpi.comresearchgate.net.

Genotypic characterization involves analyzing the genetic makeup of bacterial strains, particularly identifying resistance genes. This is often done using Polymerase Chain Reaction (PCR) to screen for specific resistance genes nih.govmdpi.com. Whole-genome sequencing (WGS) is an advanced molecular approach that can identify new strains and screen patient populations, though its complexity and cost can be a challenge in routine clinical settings mdpi.com. The combined phenotypic and genotypic data provide a comprehensive understanding of how this compound interacts with resistant bacteria and its potential in combating antibiotic resistance mdpi.comresearchgate.netnih.govescholarship.org.

Future Research Directions and Unexplored Avenues

Development of Unithiol Analogs with Enhanced Properties

Future research efforts are directed towards the detailed synthesis and structure-activity relationship studies of this compound and its analogs evitachem.com. A comprehensive analysis of its molecular structure, potentially utilizing advanced spectroscopic techniques, could provide valuable insights into its reactivity and interactions with biological targets evitachem.com. This knowledge is crucial for the development of novel this compound analogs with enhanced properties, such as improved efficacy, specificity, or bioavailability for particular research applications evitachem.com. The goal is to create compounds that retain or improve upon this compound's beneficial chelating capabilities while potentially minimizing any limitations of the parent compound mdpi.com.

Expansion of Environmental Remediation Applications

This compound's ability to bind to metal ions makes it a valuable chelating agent evitachem.com. Research is exploring its potential in remediating heavy metal contamination in environmental samples, including soil and water evitachem.com. This could involve developing this compound-based materials designed for efficient heavy metal removal from contaminated environments, offering significant implications for environmental protection and restoration evitachem.com. While conventional methods and nanotechnology are being explored for environmental remediation, this compound's chelating properties present a distinct approach for capturing and removing toxic metals bmj.comresearchgate.net.

Further Elucidation of Specific Mechanisms in Radioprotection

Detailed investigations into this compound's mechanism of action in enhancing radioprotection are warranted evitachem.com. This research could pave the way for its broader use in mitigating radiation-induced damage in various contexts, including cancer therapy and scenarios of radiation exposure evitachem.com. Studies could focus on this compound's effects on cellular DNA repair mechanisms and its capacity to protect against radiation-induced oxidative stress evitachem.com. Aminothiols, a class of compounds to which this compound belongs, are known to participate in competitive radical oxidation/reduction reactions through hydroxyl scavenging and "chemical repair" via hydrogen donation from sulfhydryl groups, preventing interactions between DNA radicals and oxygen oup.com. Further understanding of these specific molecular interactions will be key.

Investigation of Combination Therapies

Research suggests the potential for this compound to be used in combination therapies to alleviate drug-induced toxicity or enhance therapeutic outcomes evitachem.com. For instance, studies indicate an additive antitoxic effect when this compound is combined with certain agents, although the combined mechanism remains unclear evitachem.com. In the context of snakebite envenoming, this compound has shown efficacy in in vivo models, and when co-administered with antivenom, an additive effect was observed, reducing mortality more than either treatment alone nih.govresearchgate.net. This suggests that this compound could be a component of multi-drug regimens, potentially allowing for lower, less toxic doses of individual agents while achieving synergistic therapeutic effects researchgate.netnih.gov. This compound has also been investigated for its potential to inhibit metallo-beta-lactamases (MBLs), enzymes produced by some antibiotic-resistant bacteria, suggesting its utility in complex therapy with known β-lactam antibiotics mdpi.comsmolecule.com.

Exploration of this compound in Other Disease States and Biological Processes

This compound's versatility as a research tool stems from its ability to interact with various biological molecules and influence their behavior evitachem.com. Beyond its established role in heavy metal poisoning, research is exploring its potential in other disease states and biological processes. This includes investigating its therapeutic potential in snakebite envenoming, where it has shown promise as an antivenom agent evitachem.comnih.govfrontiersin.org. Furthermore, its potential applications in alcohol metabolism research, particularly in modulating acetaldehyde (B116499) levels, are being explored evitachem.com. This compound's ability to inhibit metallo-beta-lactamases also opens avenues for its use in combating antibiotic-resistant infections mdpi.comsmolecule.com. The analysis of experimental and therapeutic results suggests the reasonableness of further extended investigation into this compound's pharmacodynamics for its effective administration not only as an antidote but also as a metabolitotropic drug in the therapy of other pathological conditions researchgate.net.

Advanced Clinical Research, including Randomized Controlled Trials

While this compound has been utilized in various medical applications since its introduction, particularly for heavy metal poisoning, the need for advanced clinical research, including randomized controlled trials, is critical wikipedia.orgmhmedical.commhmedical.com. Although animal studies and some human data indicate that this compound enhances arsenic and mercury excretion and can avert or reduce acute toxic effects when administered promptly, randomized, double-blind, placebo-controlled clinical trials demonstrating therapeutic efficacy in acute or chronic heavy metal poisoning have not been widely reported mhmedical.commhmedical.com. Rigorous clinical trials are essential to fully understand its complete efficacy, optimal treatment protocols, and to validate its potential in new applications such as snakebite envenoming nih.govresearchgate.netsmolecule.com. Phase 1 clinical trials are already underway to assess the safety, tolerability, and pharmacokinetics of this compound for repurposing in snakebite treatment nih.govresearchgate.net. Such advanced studies are crucial for establishing the drug's role in diverse therapeutic areas and ensuring its safe and effective use in human populations nrgoncology.orgsofpromed.com.

Q & A

Q. Table 1. Key Pharmacokinetic Parameters of this compound

ParameterValue (Oral)Value (IV)Source
Bioavailability39% (range 19–62%)100%
Cmax25 µM (300 mg dose)150 µM (1,500 mg)
Half-life (t½)4 hours1.8 hours
Volume of DistributionN/A2.7–15.4 L/kg
Protein Binding62.5% (plasma)84% (albumin-bound)

Q. Table 2. Experimental Models for SVMP Inhibition

Model TypeSpecies TestedOutcome MetricsSource
In vivo murineEchis ocellatusSurvival rate, hemorrhage inhibition
Ex vivo plasma assayHuman plasmaSVMP-induced coagulation delay
Molecular dockingNDM-1/VIM-2 enzymesMBL inhibition (IC50)

Contradictions and Gaps

  • Efficacy variability : this compound's potency against SVMPs varies by venom source, necessitating species-specific validation .
  • Metabolite instability : Disulfide metabolites dominate but lack therapeutic activity, complicating PK-PD correlations .
  • Clinical translation : Phase I safety in healthy adults may not predict outcomes in envenomed patients with tissue damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.